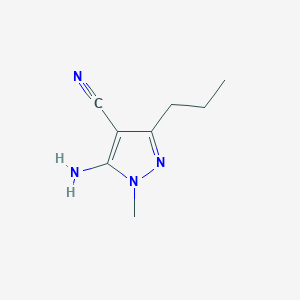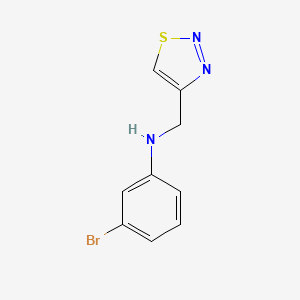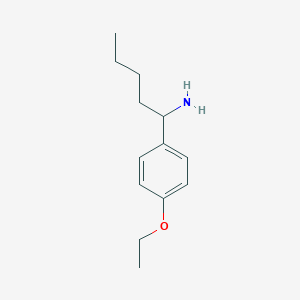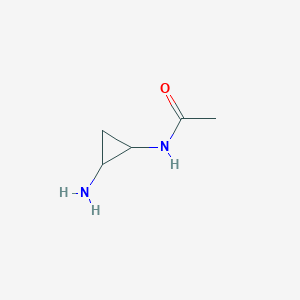
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group, a methyl group, a propyl group, and a carbonitrile group attached to the pyrazole ring, making it a valuable building block for the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, or ynones . One common method involves the reaction of 3-propyl-1H-pyrazole-4-carbonitrile with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the carbonitrile group play crucial roles in binding to enzymes and receptors, modulating their activity . The compound can inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound has a phenyl group instead of a propyl group and exhibits similar reactivity and applications.
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: This compound lacks the propyl group but shares similar chemical properties and applications.
Uniqueness
5-Amino-1-methyl-3-propyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-amino-1-methyl-3-propylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4/c1-3-4-7-6(5-9)8(10)12(2)11-7/h3-4,10H2,1-2H3 |
InChI Key |
AVDAZLLPKHIVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13250273.png)



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol](/img/structure/B13250286.png)


![3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13250319.png)

![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)



